Kinase Inhibition Selectivity Profile Inferred from 2,7-Substitution Pattern
The 2,7-substituted thieno[3,2-d]pyrimidine scaffold is disclosed as a protein kinase inhibitor platform. Within this series, variations at the 7-position modulate target affinity. A closely related analog, 3-(2-methylphenyl)-2-[(7H-purin-6-ylthio)methyl]thieno[3,2-d]pyrimidin-4(3H)-one (differing at the 2-position), exhibits an IC50 of 1000 nM against PI3Kδ [1]. The target compound’s 2,5-dimethylbenzyl and 2-methylphenyl substitution pattern is expected to alter kinase selectivity relative to this baseline, though direct comparative data for this exact compound are not publicly available.
| Evidence Dimension | PI3Kδ inhibitory activity |
|---|---|
| Target Compound Data | Not directly measured in publicly available data |
| Comparator Or Baseline | 3-(2-methylphenyl)-2-[(7H-purin-6-ylthio)methyl]thieno[3,2-d]pyrimidin-4(3H)-one; IC50 = 1000 nM (PI3Kδ) |
| Quantified Difference | Cannot be calculated due to missing data for target compound |
| Conditions | Kinase activity measured via luciferase-luciferin-coupled chemiluminescence (ATP consumption assay) |
Why This Matters
Establishes the class-level kinase inhibition potential and provides a structural benchmark for SAR-driven procurement.
- [1] BindingDB Entry BDBM195810. US9670212, 163 3-(2-methylphenyl)-2-[(7H-purin-6-ylthio)methyl]thieno[3,2-d]pyrimidin-4(3H)-one. IC50 = 1.00E+3 nM (PI3Kδ). View Source
